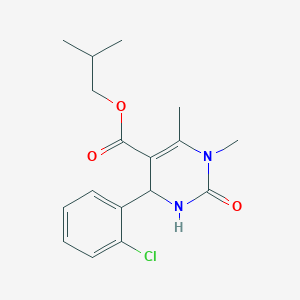![molecular formula C16H13Cl2NO4S B2439866 3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid CAS No. 726157-10-4](/img/structure/B2439866.png)
3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid
カタログ番号 B2439866
CAS番号:
726157-10-4
分子量: 386.24
InChIキー: DCBLWRXMEUMKIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid” is a chemical compound with the molecular formula C16H13Cl2NO4S . It has shown promise in medical research, particularly in drug development. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and reducing inflammation.
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position, which is a carbon atom adjacent to a benzene ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecular structure of this compound includes an allyl group, a 4-chloro-phenyl group, a sulfamoyl group, and a 4-chloro-benzoic acid group . The average mass of the molecule is 386.250 Da, and the monoisotopic mass is 384.994232 Da .Chemical Reactions Analysis
The compound can undergo various chemical reactions, including those at the benzylic position . These reactions can be either SN1 or SN2, depending on the type of benzylic halides . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 575.3±60.0 °C at 760 mmHg . The melting point was not specified in the search results .科学的研究の応用
Carbonic Anhydrase Inhibition and Antiglaucoma Properties
- This compound has been studied for its role in inhibiting carbonic anhydrase (CA) isozymes, particularly CA II and IV, which are involved in aqueous humor secretion in the eye. This inhibition suggests potential applications in treating glaucoma. Derivatives of 4-chloro-3-sulfamoyl benzenecarboxamides demonstrated significant in vivo activity and prolonged duration of action in normotensive and glaucomatous rabbits, making them potentially more effective than some clinically used drugs (Mincione et al., 2001).
Antimicrobial Applications
- Compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety, integrated with different amino acids and sulfamoyl analogues, were constructed and evaluated for antimicrobial activities. These compounds exhibited significant effectiveness against a variety of bacterial and fungal strains (El-Meguid, 2014).
Synthesis and Reactions for Chemical Studies
- The compound has been utilized in the synthesis and reactions of new chemical entities. For instance, intermolecular cyclization of specific thiosemicarbazides yielded 3,4,5-substituted 4H-1,2,4-triazoles, and various reactions were examined for these compounds. This demonstrates its utility in the synthesis of complex organic molecules (Hovsepyan et al., 2014).
Synthesis and Biological Activity
- The compound's derivatives have been synthesized and analyzed for biological activities, like antimicrobial effects. This includes studies on 4-(substituted phenylsulfonamido)benzoic acids and their antimicrobial properties, highlighting the compound's relevance in developing new therapeutic agents (Dineshkumar & Thirunarayanan, 2019).
Chlorimuron-Ethyl Degradation
- In environmental science, the related compound, 2-sulfamoyl benzoic acid, was identified as a biodegradation product of the herbicide chlorimuron-ethyl. This research is crucial in understanding the environmental impact and degradation pathways of agricultural chemicals (Li et al., 2016).
特性
IUPAC Name |
4-chloro-3-[(4-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4S/c1-2-9-19(13-6-4-12(17)5-7-13)24(22,23)15-10-11(16(20)21)3-8-14(15)18/h2-8,10H,1,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBLWRXMEUMKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

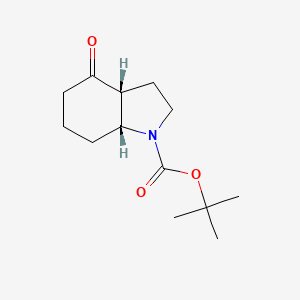
![N-(4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2439785.png)
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2439788.png)
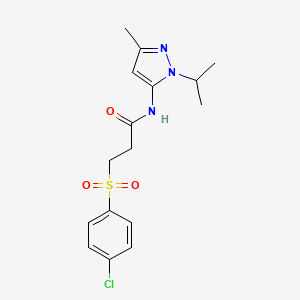

![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2439794.png)
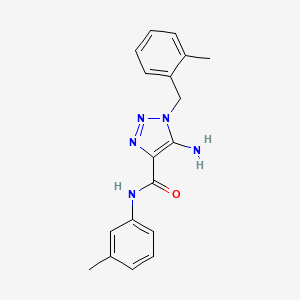
![3-Iodo-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B2439799.png)
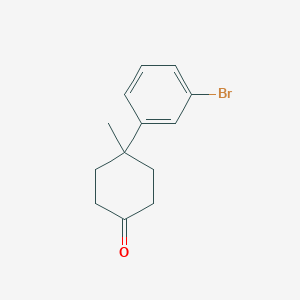
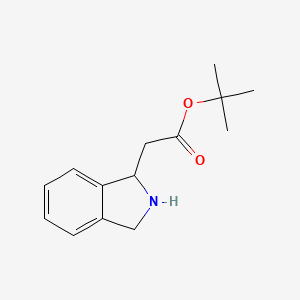


![1-Methyl-8-(4-phenoxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2439804.png)
